2-(4-Benzyl-1-piperazinyl)nicotinic acid

Description

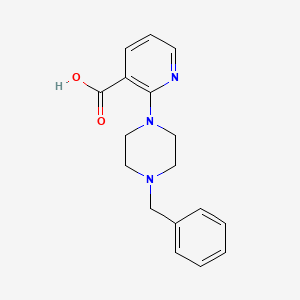

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-7-4-8-18-16(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDGEHFRJKMLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of the Nicotinic Acid Moiety in Pharmaceutical Research

Nicotinic acid, also known as niacin or vitamin B3, is a well-established pyridinecarboxylic acid with a long history in the treatment of dyslipidemia. nih.gov Its ability to modulate lipid profiles, particularly in raising high-density lipoprotein (HDL) cholesterol, has made it a valuable therapeutic agent. nih.gov Beyond its effects on lipids, the nicotinic acid scaffold is a versatile building block in drug design. Its derivatives have been explored for a wide array of therapeutic applications, including as potential anticancer agents. nih.gov The nitrogen-containing heterocyclic ring of nicotinic acid can engage in various biological interactions, and the carboxylic acid group provides a key anchor point for receptor binding, as exemplified by its interaction with the GPR109A receptor. nih.gov The inherent biological activities and favorable physicochemical properties of the nicotinic acid moiety make it a compelling starting point for the development of new drugs. ontosight.airesearchgate.net

The Piperazine Scaffold: a Privileged Structure in Drug Discovery

The piperazine (B1678402) ring is a ubiquitous structural motif in a vast number of marketed drugs and clinical candidates, earning it the designation of a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This six-membered heterocyclic ring containing two nitrogen atoms offers a unique combination of properties that are highly advantageous for drug design. benthamdirect.comnih.gov Its flexible core structure allows for the synthesis of diverse libraries of compounds with varied biological activities. nih.govresearchgate.net The presence of two nitrogen atoms provides opportunities for substitution, enabling the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles. tandfonline.comnih.gov The piperazine scaffold has been incorporated into drugs targeting a wide range of therapeutic areas, including cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.net

An Overview of Research Paradigms for Novel Chemical Entities

The journey of a novel chemical entity like 2-(4-Benzyl-1-piperazinyl)nicotinic acid from conceptualization to a potential drug candidate is guided by established and emerging research paradigms in drug discovery. researchgate.net A traditional and still widely used approach is target-based drug discovery, which begins with the identification of a specific biological target, such as an enzyme or receptor, implicated in a disease. nih.gov Large libraries of compounds are then screened against this target to identify "hits."

In recent years, computational methods have become increasingly integral to the drug discovery process. nih.gov Virtual screening and molecular modeling allow for the in silico evaluation of vast numbers of virtual molecules, helping to prioritize candidates for synthesis and biological testing. nih.gov This approach can significantly reduce the time and cost associated with early-stage drug discovery.

Another evolving paradigm is the use of generative models in chemical sciences. These models can design novel molecules with desired properties, expanding the accessible chemical space beyond what is available in existing compound libraries. acs.org Furthermore, the concept of "rational molecular editing" is gaining traction, where systematic modifications are made to a known bioactive molecule to improve its properties. acs.org

The development of novel synthetic methodologies is also a critical driver of innovation, enabling the efficient construction of complex molecular architectures. acs.org The synthesis of derivatives of benzyl (B1604629) nicotinic acid and related compounds often involves multi-step reaction sequences that are continually being optimized. google.comchemicalbook.com

The investigation of novel chemical entities is a multidisciplinary effort that integrates computational design, chemical synthesis, and biological evaluation to identify and optimize new therapeutic agents.

Detailed Research Findings on Related Architectures

While direct research on this compound is limited, studies on analogous compounds provide valuable insights into the potential biological activities of this structural class. The following interactive table summarizes findings for several related molecules, highlighting their investigated therapeutic areas and key biological data.

| Compound Name | Investigated Therapeutic Area | Key Biological Findings |

| d5 (N-benzyl piperidine (B6355638) derivative) nih.gov | Alzheimer's Disease | Dual inhibitor of histone deacetylase (HDAC IC50 = 0.17 μM) and acetylcholinesterase (AChE IC50 = 6.89 μM). |

| d10 (N-benzyl piperidine derivative) nih.gov | Alzheimer's Disease | Dual inhibitor of histone deacetylase (HDAC IC50 = 0.45 μM) and acetylcholinesterase (AChE IC50 = 3.22 μM). |

| 16RR (Piperazinyl pyrido[4,3-d]pyrimidin-4(3H)-one) nih.gov | Neuropathic Pain | Selective ligand for the Cavα2δ-1 subunit of voltage-gated calcium channels (Ki = 6 nM). |

| 10ec (Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone) rsc.org | Cancer | Displayed high cytotoxicity against BT-474 cancer cell line (IC50 = 0.99 ± 0.01 μM) and inhibited tubulin polymerization. |

These findings for structurally related compounds underscore the therapeutic potential of molecules containing the benzylpiperazine or benzylpiperidine motif. The observed activities in areas such as neurodegenerative disease, pain, and oncology suggest that this compound and its derivatives could also exhibit interesting biological profiles worthy of further investigation.

Synthetic Methodologies and Chemical Space Exploration of this compound Derivatives

The structural motif of this compound represents a significant scaffold in medicinal chemistry, integrating the biologically important nicotinic acid and piperazine (B1678402) moieties. The exploration of its chemical space through diverse synthetic strategies is crucial for the development of new chemical entities with tailored pharmacological profiles. This article focuses on the synthetic methodologies for the core structure and its derivatives, delving into strategies for scaffold construction, analog synthesis, and bioisosteric modifications.

Computational Chemistry and Molecular Modeling Applications for 2 4 Benzyl 1 Piperazinyl Nicotinic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Active Site Characterization and Binding Mode Prediction

The initial step in understanding the potential therapeutic action of 2-(4-Benzyl-1-piperazinyl)nicotinic acid involves identifying its biological targets. Once a target protein is identified, molecular docking simulations can be employed to predict how the compound binds to the protein's active site. These simulations provide a static snapshot of the likely binding conformation and interactions.

Key interactions that are typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the active site. For this compound, the nicotinic acid moiety, the piperazine (B1678402) ring, and the benzyl (B1604629) group are all expected to play crucial roles in binding. The nitrogen atoms of the piperazine ring and the carboxylic acid group of the nicotinic acid portion can act as hydrogen bond donors or acceptors. The benzyl group provides a significant hydrophobic component that can interact with nonpolar pockets within the active site.

A hypothetical docking study of this compound into a target protein might reveal the following interactions, which can be summarized in a data table.

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction |

| Nicotinic Acid (Carboxylate) | Lysine, Arginine | Ionic Bond, Hydrogen Bond |

| Nicotinic Acid (Pyridine N) | Serine, Threonine | Hydrogen Bond |

| Piperazine Ring (Nitrogens) | Aspartic Acid, Glutamic Acid | Hydrogen Bond |

| Benzyl Group | Phenylalanine, Leucine, Valine | Hydrophobic Interaction |

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Building upon the binding mode hypothesis generated from molecular docking of this compound, virtual screening can be employed to discover novel analogs with potentially improved affinity or selectivity.

Large chemical databases can be screened in silico to identify compounds that share a similar structural scaffold to this compound but with different substitutions. The screening process filters these libraries based on their predicted ability to dock favorably into the target's active site. The output of a virtual screening campaign is a ranked list of "hits" that can then be prioritized for experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Molecular Dynamics Simulations

While molecular docking provides a static view of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility of the compound and the stability of its interaction with the protein.

Conformational Analysis of the Compound

This compound is a flexible molecule with several rotatable bonds. Understanding its preferred conformations in solution and within a protein's active site is crucial for drug design. MD simulations can be used to explore the conformational landscape of the molecule, identifying low-energy and biologically relevant shapes. This information can be used to design more rigid analogs that are "pre-organized" for binding, potentially leading to higher affinity.

Ligand-Protein Dynamics and Stability

MD simulations of the this compound-protein complex can provide valuable information about the stability of the predicted binding mode from docking. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe whether the key interactions are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation. A stable RMSD suggests a stable binding complex.

Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target.

| Simulation Parameter | Information Gained |

| Ligand RMSD | Stability of the ligand's binding pose |

| Protein RMSD | Stability of the protein structure upon ligand binding |

| Hydrogen Bond Occupancy | Persistence of key hydrogen bonds over time |

| Binding Free Energy (e.g., MM/PBSA) | Quantitative estimation of binding affinity |

Advanced Computational Techniques in Drug Design

Beyond standard docking and MD simulations, a variety of advanced computational techniques can be applied in the design of drugs based on the this compound scaffold. These methods aim to provide a more accurate and comprehensive understanding of the structure-activity relationship.

One such technique is Free Energy Perturbation (FEP), which can more accurately predict the change in binding affinity resulting from small chemical modifications to the lead compound. This allows for the rational design of more potent analogs. Another approach is the use of machine learning and artificial intelligence algorithms to build predictive models for activity and other properties based on the structural features of a series of compounds. These models can then be used to prioritize the synthesis of new molecules with a higher probability of success.

Free Energy Perturbation (FEP) and Alchemical Methods

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, which is particularly useful in predicting the binding affinity of a ligand to a protein. FEP simulations are based on the principles of statistical mechanics and involve the use of a thermodynamic cycle to compute the relative binding free energy of two ligands, or the absolute binding free energy of a single ligand.

In a typical FEP study investigating this compound, the compound would be computationally "mutated" into a closely related analog. This "alchemical" transformation is carried out in discrete steps, and the free energy change for each step is calculated. By performing this transformation both in the solvated state and when bound to the target protein, the relative binding free energy (ΔΔG) can be determined with high accuracy.

A hypothetical FEP-guided optimization of this compound could involve exploring various substitutions on the benzyl ring to enhance its interaction with a target protein. For instance, the addition of a hydroxyl group to the para position of the benzyl ring could potentially form a new hydrogen bond with a residue in the protein's binding pocket, thereby increasing the binding affinity.

The following interactive data table illustrates a hypothetical set of results from an FEP calculation study on this compound and its analogs.

| Compound | Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

|---|---|---|---|

| Reference | This compound | 0.0 | 0.0 |

| Analog 1 | 4'-hydroxybenzyl | -1.5 ± 0.2 | -1.3 |

| Analog 2 | 4'-chlorobenzyl | -0.8 ± 0.3 | -0.6 |

| Analog 3 | 3'-methoxybenzyl | -0.5 ± 0.2 | -0.4 |

These hypothetical results suggest that the 4'-hydroxybenzyl modification is the most promising for improving the binding affinity of the parent compound.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. astx.comfrontiersin.org These initial "hits" typically have weak binding affinities, but their interactions with the protein can be highly efficient in terms of binding energy per atom. astx.com The lead compound is then grown or combined from these fragments to produce a higher-affinity ligand.

In the context of this compound, an FBDD approach would involve deconstructing the molecule into its constituent fragments:

Fragment A: Benzyl group

Fragment B: Piperazine ring

Fragment C: Nicotinic acid moiety

A library of similar fragments would then be screened against the target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once fragment hits are identified and their binding modes are determined, they can be optimized and linked together to generate novel, potent inhibitors.

For example, a fragment screen might identify a substituted phenyl ring that binds in the same pocket as the benzyl group of the original compound but with a slightly different orientation. This new fragment could then be linked to a piperazine or a bioisosteric replacement to explore new chemical space and potentially improve the compound's properties.

Below is an interactive data table representing a hypothetical FBDD campaign starting from fragments related to this compound.

| Fragment/Compound | Description | Binding Affinity (KD) | Ligand Efficiency (LE) |

|---|---|---|---|

| Fragment A' (p-tolyl) | Initial hit from phenyl fragment screen | 2.5 mM | 0.35 |

| Fragment B (Piperazine) | Initial hit from heterocyclic fragment screen | 5.0 mM | 0.28 |

| Linked Fragment (A'-B) | Fragment growing from Fragment A' with piperazine | 150 µM | 0.38 |

| Optimized Lead | Elaborated from linked fragment with nicotinic acid analog | 500 nM | 0.42 |

This hypothetical FBDD workflow demonstrates how low-affinity fragments can be systematically built up into a potent lead compound with improved ligand efficiency.

Preclinical in Vitro Biological Evaluation Methodologies for 2 4 Benzyl 1 Piperazinyl Nicotinic Acid

High-Throughput Screening (HTS) Assays

High-Throughput Screening (HTS) represents an initial step in many drug discovery campaigns, allowing for the rapid assessment of large numbers of compounds for their ability to interact with a specific biological target. mdpi.com These assays are typically automated and miniaturized to be cost-effective and efficient. mdpi.com For 2-(4-Benzyl-1-piperazinyl)nicotinic acid, HTS could be employed to screen it against a wide array of potential molecular targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes.

The methodologies often rely on detecting a signal change, such as fluorescence, luminescence, or radioactivity, which indicates that the compound has interacted with the target. nih.gov For instance, a common HTS method for receptor ligands involves cell-based assays using a fluorometric imaging plate reader (FLIPR) to measure changes in intracellular calcium levels upon receptor activation. nih.gov Another approach involves enzyme inhibition assays where a decrease in product formation, often linked to a colorimetric or fluorescent signal, indicates compound activity. The goal is to identify initial "hits" that can be further investigated for potency and selectivity. mdpi.com

Cell-Based Phenotypic Screening

Phenotypic screening involves testing a compound in a cell-based model that recapitulates a specific disease state or biological process, without pre-selecting a particular molecular target. This approach allows for the discovery of compounds that achieve a desired biological outcome, with the specific mechanism of action being determined later.

Assessment of Cell Viability and Proliferation

A fundamental step in characterizing any compound is to assess its impact on cell health. Assays for cell viability and proliferation determine the concentration at which a compound may be cytotoxic. These tests are crucial for establishing a therapeutic window and for interpreting data from other cell-based assays.

Commonly used methods include:

MTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of living cells.

ATP-Based Assays: The level of intracellular ATP is a strong indicator of cell viability, as it is rapidly depleted in necrotic or apoptotic cells. These assays use the luciferase enzyme, which generates a luminescent signal in the presence of ATP.

The results from these assays are typically used to calculate an IC50 value, which is the concentration of the compound required to inhibit cell growth or reduce cell viability by 50%.

Immunomodulatory Activity Evaluation (e.g., cytokine levels)

To evaluate the potential immunomodulatory effects of this compound, its impact on immune cell function is assessed. This is particularly relevant for diseases with an inflammatory component. A standard method involves isolating primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), or using immune cell lines like macrophages (e.g., RAW 264.7). nih.govnih.gov

These cells can be stimulated with an inflammatory agent (like lipopolysaccharide, LPS) in the presence and absence of the test compound. nih.gov The effect of the compound on the production of key inflammatory mediators is then measured. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are common readouts. nih.gov The levels of these proteins in the cell culture supernatant are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A compound that reduces the secretion of these pro-inflammatory cytokines would be considered to have anti-inflammatory or immunosuppressive potential. mdpi.com

Biochemical Assays for Specific Target Engagement

Once a potential biological target is identified, either through HTS or other methods, biochemical assays are used to confirm direct interaction between the compound and the target protein. These cell-free assays are essential for validating the mechanism of action and establishing a structure-activity relationship (SAR). mdpi.com

Methods for evaluating target engagement include:

Radioligand Binding Assays: This classic method measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The results are used to determine the binding affinity (Ki) of the compound for the target. researchgate.net

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound. This allows for the determination of the compound's potency (IC50) in inhibiting the enzyme.

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can provide detailed information on the binding kinetics and thermodynamics of the compound-target interaction. mdpi.com These methods confirm physical binding and can help to elucidate the mode of action. nih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

In vitro ADME studies are performed to predict a compound's pharmacokinetic properties in a living organism. Poor ADME properties are a major cause of failure in drug development, making these early assessments critical.

Membrane Permeability Studies

A compound's ability to cross biological membranes is a key determinant of its oral absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method used to predict passive transcellular permeability. researchgate.net

In a PAMPA experiment, a synthetic membrane coated with lipids is used to separate a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured, typically by LC-MS/MS. The effective permeability (Pe) value is then calculated. Compounds are often classified as having low, medium, or high permeability based on these results, which helps to predict their potential for oral absorption. nih.gov For compounds targeting the central nervous system, a variation called PAMPA-BBB is used to model permeability across the blood-brain barrier. nih.gov

Note: Due to the absence of specific, publicly available experimental results for this compound, interactive data tables containing research findings could not be generated.

Metabolic Stability Assays (e.g., microsomal stability)

Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound in the liver, which is the primary site of drug metabolism. One of the most common methods to assess this is the liver microsomal stability assay. This assay utilizes subcellular fractions of liver cells (microsomes) that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

The general methodology for a microsomal stability assay involves incubating the test compound, in this case, this compound, with liver microsomes from a relevant species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

While specific experimental data for this compound is not publicly available, we can describe the expected data output from such an assay. The results would typically be presented in a table format, as shown below, which would allow for a comparative assessment of the compound's stability across different species.

| Species | Incubation Time (min) | % Remaining of this compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 0 | 100 | ||

| 15 | Data not available | Data not available | Data not available | |

| 30 | Data not available | |||

| 60 | Data not available | |||

| Rat | 0 | 100 | ||

| 15 | Data not available | Data not available | Data not available | |

| 30 | Data not available | |||

| 60 | Data not available | |||

| Mouse | 0 | 100 | ||

| 15 | Data not available | Data not available | Data not available | |

| 30 | Data not available | |||

| 60 | Data not available |

Note: The table above is a template representing how data from a microsomal stability assay would be presented. Specific values for this compound are not available in the public domain.

A high percentage of the compound remaining after a 60-minute incubation would suggest high metabolic stability, leading to a longer half-life and lower clearance in the body. Conversely, a rapid decrease in the parent compound concentration would indicate low metabolic stability and potentially rapid elimination from the body. Understanding the metabolic fate of the benzylpiperazine and nicotinic acid moieties would be key in interpreting these results, as these are known sites of metabolism for related compounds.

Plasma Protein Binding Determinations

Plasma protein binding (PPB) is another critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues, interact with targets, and be cleared from the body. Therefore, determining the extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is essential.

Equilibrium dialysis is a widely used and reliable method for determining PPB. In this technique, a semi-permeable membrane separates a plasma-containing compartment from a buffer-containing compartment. The test compound is added to the plasma side, and the system is allowed to reach equilibrium. At equilibrium, the concentration of the free drug will be the same on both sides of the membrane. By measuring the drug concentration in both compartments, the percentage of the drug bound to plasma proteins can be calculated.

Similar to metabolic stability, specific PPB data for this compound is not publicly available. The findings from such a study would typically be summarized in a table, detailing the percentage of the compound bound to plasma proteins across different species.

| Species | Plasma Concentration (µM) | % Bound | % Unbound (Free Fraction) |

| Human | 1 | Data not available | Data not available |

| 10 | Data not available | Data not available | |

| Rat | 1 | Data not available | Data not available |

| 10 | Data not available | Data not available | |

| Mouse | 1 | Data not available | Data not available |

| 10 | Data not available | Data not available |

Note: This table illustrates the typical format for presenting plasma protein binding data. Actual experimental values for this compound are not publicly available.

A high percentage of plasma protein binding (>99%) can significantly limit the distribution and clearance of a drug, potentially prolonging its half-life. Conversely, a low level of binding would result in a larger fraction of the drug being available for therapeutic action and elimination. The acidic nature of the nicotinic acid moiety and the basic character of the piperazine (B1678402) ring in this compound suggest that it has the potential to bind to both albumin and alpha-1-acid glycoprotein.

Future Research Directions and Translational Potential in Drug Discovery

Identification of Novel Therapeutic Indications and Target Spaces

While nicotinic acid is well-known for its effects on lipid metabolism, the conjugation with a benzylpiperazine moiety could significantly alter its pharmacological profile, opening up new therapeutic avenues. ncats.io Future research should focus on exploring indications beyond dyslipidemia. The piperazine (B1678402) ring is a common motif in compounds targeting the central nervous system (CNS). mdpi.com Therefore, investigating the neuropsychopharmacological properties of 2-(4-Benzyl-1-piperazinyl)nicotinic acid is a logical next step.

Initial screening efforts could focus on its affinity for various CNS receptors, including but not limited to dopaminergic, serotonergic, and adrenergic receptors, where many piperazine-containing compounds have shown activity. arabjchem.org Furthermore, nicotinic acetylcholine (B1216132) receptors (nAChRs), implicated in a range of neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain forms of epilepsy, represent another key target space. nih.gov The nicotinic acid component of the molecule may influence its interaction with these receptors. wikipedia.org High-throughput screening assays against a panel of CNS-related targets could rapidly identify potential therapeutic applications.

| Potential Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Neurodegenerative Disorders | Nicotinic Acetylcholine Receptors (nAChRs), Dopamine Receptors | The benzylpiperazine moiety is a common scaffold for CNS-active compounds, and nicotinic acid derivatives may modulate nAChRs. nih.govwikipedia.org |

| Psychiatric Disorders | Serotonin Receptors, Dopamine Receptors | Many antipsychotic and antidepressant medications feature the piperazine core structure. arabjchem.org |

| Neuropathic Pain | Voltage-gated calcium channels (α2δ subunit) | Piperazinyl derivatives have been investigated as ligands for the α2δ-1 subunit of voltage-gated calcium channels, a target for treating neuropathic pain. nih.gov |

| Inflammatory Conditions | GPR109A | Nicotinic acid is known to interact with the GPR109A receptor, which has anti-inflammatory effects. |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The optimization of a lead compound like this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel analogs, thereby guiding the synthesis of more potent and selective compounds. nih.gov

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed using existing data on nicotinic acid and piperazine derivatives. nih.gov These models can identify key structural features that contribute to desired biological effects and flag potential liabilities, such as toxicity or poor metabolic stability, early in the drug discovery process. Generative AI models could also be employed to design novel molecules with optimized properties based on a set of predefined parameters.

| AI/ML Application | Objective | Potential Outcome |

| QSAR Modeling | Predict biological activity of new analogs. | Identification of analogs with enhanced potency and selectivity for a specific target. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | Prioritization of compounds with favorable drug-like properties for synthesis and in vitro testing. |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Discovery of novel chemical entities with improved therapeutic potential. |

| High-Throughput Screening Data Analysis | Identify hits and patterns from large screening datasets. | Efficient identification of promising lead compounds from extensive compound libraries. |

Application of Advanced Synthetic Methodologies for Chemical Diversity

To thoroughly explore the structure-activity relationships (SAR) around the this compound scaffold, the application of advanced synthetic methodologies is crucial. Traditional synthetic approaches can be time-consuming and labor-intensive. Modern techniques such as combinatorial chemistry, diversity-oriented synthesis, and flow chemistry can enable the rapid generation of a large and diverse library of analogs.

For instance, by varying the substituents on the benzyl (B1604629) ring and the nicotinic acid core, a wide range of chemical space can be explored. Parallel synthesis techniques can be employed to create a library of compounds where different aromatic and heterocyclic groups are introduced. This chemical diversity is essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

| Scaffold Position for Modification | Potential Substituents | Synthetic Strategy |

| Benzyl Ring | Halogens, Alkyl groups, Alkoxy groups, Nitro groups | Suzuki or Buchwald-Hartwig cross-coupling reactions on a suitable precursor. |

| Piperazine Ring | Alkyl groups, Acyl groups | Reductive amination or acylation of the piperazine nitrogen. |

| Nicotinic Acid Core | Esters, Amides, Heterocyclic replacements | Esterification or amidation of the carboxylic acid; construction of alternative heterocyclic cores. |

Development of Advanced Pharmacokinetic Models for Predictive Research

Understanding the pharmacokinetic (PK) profile of a drug candidate is critical for its successful development. Advanced PK modeling, such as physiologically based pharmacokinetic (PBPK) modeling, can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs in silico. mdpi.com

| Pharmacokinetic Parameter | Predictive Model Input | Significance in Drug Development |

| Oral Bioavailability | Caco-2 permeability, solubility, metabolic stability | Determines the fraction of an orally administered dose that reaches systemic circulation. |

| Volume of Distribution | Plasma protein binding, lipophilicity | Indicates the extent of drug distribution into tissues. |

| Clearance | In vitro metabolic rates (e.g., from liver microsomes) | Determines the rate at which the drug is eliminated from the body. |

| Half-life | Clearance, Volume of distribution | Dictates the dosing frequency required to maintain therapeutic concentrations. |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-benzyl-1-piperazinyl)nicotinic acid, and how can reaction conditions be optimized?

A methodological approach involves using nicotinic acid as the core scaffold, with substitution at the 2-position. Organolithium reagents (e.g., benzyl lithium) can react with pyridyl-3-oxazolines derived from nicotinic acid, followed by oxidation and deprotection steps to introduce the 4-benzylpiperazinyl group. Key considerations include:

- Reagent selection : Use air-stable oxazoline intermediates to stabilize reactive intermediates during substitution .

- Oxidation : Mild oxidizing agents (e.g., O₂) prevent over-oxidation of dihydropyridine intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures purity (>95%) .

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

- Melting point determination : Compare observed values (e.g., 187–190°C for analogous piperazinyl benzoic acids) with literature data to confirm crystalline purity .

- UV/IR spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and monitor reaction progress (e.g., oxidation of dihydropyridines) .

- HPLC/TLC : Use silica plates with UV 254 nm detection for in situ evaluation of reaction mixtures .

Q. What safety protocols should be followed when handling this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Store in ventilated, locked cabinets away from light .

- Disposal : Neutralize acidic residues with bicarbonate before incineration at approved facilities .

Advanced Research Questions

Q. How does the 4-benzylpiperazinyl substituent influence the compound’s reactivity in acid-catalyzed reactions?

The substituent’s electron-donating nature via the piperazinyl N-atoms can stabilize protonated intermediates in acidic media. Kinetic studies on analogous nicotinic acid derivatives show:

- Rate retardation : Increased H⁺ concentration reduces reaction rates due to protonation equilibria (e.g., observed in peroxomonosulfate oxidation) .

- Mechanistic insight : Second-order kinetics (first-order in substrate and oxidant) suggest a bimolecular transition state involving the protonated nicotinic acid moiety .

Q. How can enzymatic pathways be leveraged to modify or degrade this compound?

- Nicotinamidase activity : Microbial enzymes (e.g., in E. coli) hydrolyze nicotinamide analogs to nicotinic acid derivatives. Test microbial cultures for byproduct formation (e.g., ammonia release) .

- Hydrolysis kinetics : Monitor ester cleavage using LC-MS and compare with methyl nicotinate’s hydrolysis half-life (~15% urinary excretion of nicotinic acid in 108 hours) .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Q. How do substituents at the 4-position of the pyridine ring affect the compound’s physicochemical properties?

- Lipophilicity : 4-Substituted analogs (e.g., methyl, phenyl) increase logP values, enhancing membrane permeability. Measure via shake-flask method or HPLC retention times .

- Solubility : Polar substituents (e.g., -NH₂) improve aqueous solubility but may reduce blood-brain barrier penetration .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Piperazinyl Nicotinic Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Organolithium reagent | Benzyl lithium | |

| Oxidation agent | Atmospheric O₂ | |

| Purification method | Gradient HPLC (C18 column) | |

| Yield range | 60–75% |

Q. Table 2: Spectroscopic Data for Structural Confirmation

| Functional Group | IR Absorption (cm⁻¹) | UV λ_max (nm) |

|---|---|---|

| Carboxylic acid (C=O) | 1680–1710 | 260–270 |

| Piperazinyl N-H | 3300–3400 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.